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Abstract
Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that has emerged as a significant

reagent in modern organic synthesis, particularly in the realm of fluoromethylation. This

technical guide provides an in-depth overview of the discovery, history, physicochemical

properties, synthesis, and reactivity of fluoroiodomethane. Detailed experimental protocols for

its preparation are provided, along with a summary of its key applications in research and drug

development. The document also includes visualizations of its primary reaction pathways to

facilitate a deeper understanding of its chemical behavior.

Discovery and History
The journey of fluoroiodomethane is intrinsically linked to the broader history of

organofluorine chemistry. While the first organofluorine compound, fluoromethane, was

synthesized by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, the specific

discovery of fluoroiodomethane occurred much later.

Fluoroiodomethane first appeared in the chemical literature in the mid-20th century, arising

from systematic investigations into mixed halomethanes.[1] Early synthetic methods were often

characterized by low yields and the use of hazardous reagents, which limited its widespread

adoption. A significant advancement in the synthesis of fluoroiodomethane came in the 1970s
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with the development of more efficient and safer fluorination procedures utilizing silver(I)

fluoride.[1]

The true ascent of fluoroiodomethane to prominence began in the 1990s, driven by the rapid

growth of Positron Emission Tomography (PET) as a medical imaging technique.[1]

Researchers required efficient methods for introducing the fluorine-18 (¹⁸F) isotope into

biologically active molecules, and [¹⁸F]fluoroiodomethane proved to be a valuable precursor

for this purpose.[2] Today, it is recognized as a versatile and environmentally benign alternative

to ozone-depleting fluoromethylating agents.[3]

Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of

fluoroiodomethane is essential for its safe handling and effective application in synthesis.

Physical Properties
Property Value Reference(s)

Molecular Formula CH₂FI [2]

Molar Mass 159.93 g/mol [2]

Appearance Colorless liquid [2]

Boiling Point 53.4 °C (326.5 K) [2]

Melting Point -96.0 °C (177.1 K)

Density 2.417 g/cm³ at 20 °C

Vapor Pressure 24.5 kPa at 20 °C

Refractive Index 1.493 at 20 °C

Dipole Moment 1.85 D [1]

Solubility
Soluble in most organic

solvents.

Chemical Properties
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Property Value Reference(s)

C-F Bond Dissociation Energy ~460 kJ/mol [3]

C-I Bond Dissociation Energy ~233 kJ/mol [3]

The significant difference in the bond dissociation energies of the carbon-fluorine and carbon-

iodine bonds is the foundation of fluoroiodomethane's versatile reactivity. The weaker C-I

bond is readily cleaved, allowing for the introduction of the fluoromethyl group via various

reaction pathways.

Experimental Protocols: Synthesis of
Fluoroiodomethane
Fluoroiodomethane can be synthesized through several methods. The two most common and

practical laboratory-scale syntheses are detailed below.

Synthesis via Fluorination of Diiodomethane
This method relies on the direct fluorination of diiodomethane using a suitable fluorinating

agent, most commonly silver(I) fluoride.

Reaction: CH₂I₂ + AgF → CH₂FI + AgI

Materials:

Diiodomethane (CH₂I₂)

Silver(I) fluoride (AgF)

Anhydrous acetonitrile (CH₃CN)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with a reflux condenser and magnetic stirrer

Heating mantle
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Distillation apparatus

Procedure:

In a dry, nitrogen-flushed round-bottom flask, suspend silver(I) fluoride (1.0 eq) in anhydrous

acetonitrile.

Add diiodomethane (1.2 eq) to the suspension at room temperature with vigorous stirring.

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The

reaction progress can be monitored by gas chromatography (GC).

Upon completion, cool the mixture to room temperature.

Filter the reaction mixture to remove the precipitated silver iodide (AgI).

Wash the precipitate with a small amount of anhydrous acetonitrile.

Combine the filtrate and washings.

Carefully remove the acetonitrile by distillation at atmospheric pressure.

The crude fluoroiodomethane is then purified by fractional distillation under reduced

pressure. Collect the fraction boiling at approximately 25-27 °C at 100 mmHg.

Dry the purified product over anhydrous sodium sulfate.

Synthesis via Finkelstein Reaction
This method involves a halogen exchange reaction from a more readily available precursor,

such as chlorofluoromethane or bromofluoromethane.

Reaction: CH₂FCl + NaI → CH₂FI + NaCl

Materials:

Chlorofluoromethane (CH₂FCl) or Bromofluoromethane (CH₂FBr)

Sodium iodide (NaI)
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Anhydrous acetone

Round-bottom flask with a reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Anhydrous magnesium sulfate (MgSO₄)

Distillation apparatus

Procedure:

In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.

Cool the solution in an ice bath.

Bubble chlorofluoromethane gas (1.0 eq) through the solution or add bromofluoromethane

dropwise.

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux

(approximately 56 °C) for 12-24 hours. The precipitation of sodium chloride (or sodium

bromide) indicates the progress of the reaction.

After completion, cool the mixture to room temperature.

Filter the reaction mixture to remove the precipitated sodium halide.

Dilute the filtrate with cold water and transfer to a separatory funnel.

Extract the aqueous layer with a low-boiling point organic solvent, such as diethyl ether.

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to

remove any residual iodine, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent by distillation.
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Purify the resulting fluoroiodomethane by fractional distillation.

Reactivity and Signaling Pathways
Fluoroiodomethane's utility as a synthetic reagent stems from its ability to act as a source of

the fluoromethyl (CH₂F) group in nucleophilic, electrophilic, and radical reactions.

Nucleophilic Fluoromethylation
In the presence of a strong base or an organometallic reagent, the C-I bond can be cleaved to

generate a fluoromethyl anion equivalent, which can then react with various electrophiles.

Caption: Nucleophilic fluoromethylation pathway.

Electrophilic Fluoromethylation
Fluoroiodomethane can also serve as an electrophilic source of the fluoromethyl group. The

carbon atom is rendered electrophilic by the two electron-withdrawing halogen atoms, making it

susceptible to attack by nucleophiles.

Fluoroiodomethane (CH₂FI)

Fluoromethylated Product
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(e.g., R-O⁻, R-NH₂)

SN2 Attack

Click to download full resolution via product page

Caption: Electrophilic fluoromethylation via SN2 reaction.

Radical Fluoromethylation
The weak C-I bond can undergo homolytic cleavage upon exposure to radical initiators or

photolysis, generating a fluoromethyl radical. This radical can then participate in various

radical-mediated transformations.
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Caption: Radical fluoromethylation of an alkene.
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Applications in Research and Drug Development
The unique reactivity of fluoroiodomethane has made it a valuable tool for researchers and

drug development professionals.

Radiolabeling for PET Imaging: The synthesis of [¹⁸F]fluoroiodomethane is a cornerstone

for the preparation of a wide range of PET tracers.[2] The fluoromethyl group can be readily

incorporated into various biomolecules, including peptides, steroids, and neurotransmitter

ligands, allowing for non-invasive in vivo imaging of biological processes.

Metabolic Stabilization: The introduction of a fluorine atom can significantly alter the

metabolic profile of a drug candidate. The strong C-F bond is resistant to enzymatic

cleavage, which can lead to increased metabolic stability and a longer biological half-life.

Modulation of Physicochemical Properties: The highly polar nature of the C-F bond can

influence a molecule's lipophilicity, acidity, and basicity. This allows for the fine-tuning of a

drug's pharmacokinetic and pharmacodynamic properties.

Synthesis of Fluorinated Building Blocks: Fluoroiodomethane serves as a key starting

material for the synthesis of more complex fluorinated building blocks, which are then

incorporated into larger molecules.

Conclusion
Fluoroiodomethane has evolved from a laboratory curiosity to an indispensable reagent in

modern organic chemistry. Its well-defined physicochemical properties and predictable

reactivity make it a versatile tool for the introduction of the fluoromethyl group. The detailed

experimental protocols and an understanding of its reaction pathways provided in this guide

are intended to empower researchers, scientists, and drug development professionals to

effectively utilize this valuable compound in their synthetic endeavors. As the demand for

sophisticated fluorinated molecules continues to grow, the importance of fluoroiodomethane
in the synthetic chemist's toolbox is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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